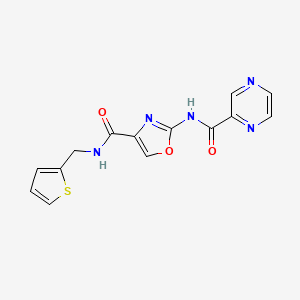
2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11N5O3S and its molecular weight is 329.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
The molecular formula of this compound is C15H13N5O3S, with a molecular weight of 343.4 g/mol. Its structural characteristics include a pyrazine ring, an oxazole moiety, and a thiophene substituent, which may contribute to its biological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring through cyclization reactions involving carboxamides and thiophene derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it easier to produce this compound for biological evaluation .
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity .
Anti-inflammatory Effects
Oxazole derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways . The specific mechanism by which this compound exerts its anti-inflammatory effects remains to be fully elucidated but may involve modulation of cytokine production or inhibition of inflammatory mediators.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation and survival. For example, compounds with similar scaffolds have been shown to inhibit serine/threonine kinases associated with tumor growth . Further investigation is needed to confirm these effects and identify the underlying mechanisms.
Case Studies
- In Vitro Studies : A study conducted on various cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The IC50 values were determined through MTT assays, indicating potential as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to control groups, supporting its potential efficacy in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
科学研究应用
Chemical Properties and Structure
This compound has a molecular formula of C15H13N5O3S and a molecular weight of approximately 343.4 g/mol. The structure features a pyrazine ring, an oxazole moiety, and a thiophene group, which contribute to its biological activity and interaction with various biological targets .
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds derived from pyrazine and oxazole scaffolds have shown promising anticancer properties. For instance, studies indicate that similar compounds can inhibit key cellular pathways involved in cancer progression. The incorporation of the thiophene group may enhance these effects by improving the compound's binding affinity to target enzymes .
-
Antimicrobial Properties :
- Pyrazine derivatives are known for their antimicrobial activities. Research has demonstrated that modifications to the pyrazine structure can lead to enhanced antibacterial effects against various pathogens. The presence of the thiophene moiety is believed to play a role in increasing the potency of these compounds against resistant strains .
- Anti-inflammatory Effects :
Synthesis Pathways
The synthesis of 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide typically involves multi-step reactions that include:
- Formation of the pyrazine core through cyclization reactions.
- Introduction of the thiophene group via electrophilic substitution or coupling reactions.
- Final assembly through amide bond formation, which is crucial for enhancing biological activity.
These synthetic routes are essential for optimizing yield and purity of the final product, which is critical for further biological testing .
Case Studies and Research Findings
- Inhibition Studies :
- Bioactivity Assessments :
- Toxicity Evaluation :
Summary Table of Applications
属性
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c20-12(17-6-9-2-1-5-23-9)11-8-22-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGNOWAEWNHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













